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molecular formula C8H11IN2O2 B050845 tert-butyl 4-iodo-1H-pyrazole-1-carboxylate CAS No. 121669-70-3

tert-butyl 4-iodo-1H-pyrazole-1-carboxylate

Cat. No. B050845
M. Wt: 294.09 g/mol
InChI Key: WRCRIGRVTPLDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09371319B2

Procedure details

tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate (2) (4.67 g 15.9 mmole) and trimethylsilyl acetylene (2.18 g, 22.2 mmole) were dissolved in DMF (22 mL) and placed under argon. Diisopropylamine (2.9 mL, 2.08 g, 20.7 mmole), copper(I) iodide (197 mg, 1.03 mmole), triphenylphosphine (832 mg, 3.18 mmole) and palladium acetate (239 mg, 1.06 mmole) were added and the flask was flushed again with argon. The reaction was heated at 60° C. for 1.25 hours. The reaction was cooled and added to water (220 mL). The product was extracted with ether (3×60 mL). The combined extracts were washed with water (3×50 mL) and with brine, then dried and evaporated. The crude product was flash chromatographed (silica, eluting with 10% ethyl acetate in cyclohexane) to give the title compound (3.88 g, 92%). 1H-NMR (CDCl3, 500 MHz): δ 0.25 (s, 6H), 1.67 (s, 9H), 7.77 (d, J=0.63 Hz, 1H), 8.20 (d, J=0.63 Hz, 1H).
Quantity
4.67 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Quantity
832 mg
Type
reactant
Reaction Step Two
Name
copper(I) iodide
Quantity
197 mg
Type
catalyst
Reaction Step Two
Quantity
239 mg
Type
catalyst
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[N:4][N:5]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH:6]=1.[CH3:14][Si:15]([C:18]#[CH:19])([CH3:17])[CH3:16].C(NC(C)C)(C)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CN(C=O)C.[Cu]I.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:14][Si:15]([C:18]#[C:19][C:2]1[CH:3]=[N:4][N:5]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH:6]=1)([CH3:17])[CH3:16] |f:6.7.8|

Inputs

Step One
Name
Quantity
4.67 g
Type
reactant
Smiles
IC=1C=NN(C1)C(=O)OC(C)(C)C
Name
Quantity
2.18 g
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
22 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.9 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
832 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
copper(I) iodide
Quantity
197 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
239 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the flask was flushed again with argon
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
ADDITION
Type
ADDITION
Details
added to water (220 mL)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ether (3×60 mL)
WASH
Type
WASH
Details
The combined extracts were washed with water (3×50 mL) and with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
(silica, eluting with 10% ethyl acetate in cyclohexane)

Outcomes

Product
Name
Type
product
Smiles
C[Si](C)(C)C#CC=1C=NN(C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.88 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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